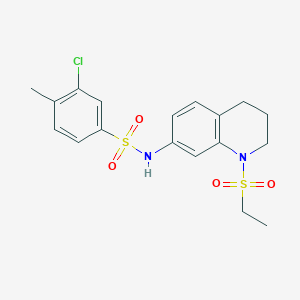

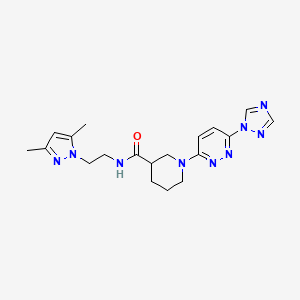

![molecular formula C18H23N3O B2602299 3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one CAS No. 2380094-59-5](/img/structure/B2602299.png)

3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one” is a chemical compound that falls under the category of quinazolin-4-one derivatives . Quinazolin-4-one derivatives are known for their wide range of biopharmaceutical activities .

Synthesis Analysis

An efficient approach to quinazolin-4 (3 H )-ones was developed by a one-pot intermolecular annulation reaction of o -amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Wissenschaftliche Forschungsanwendungen

Alpha 1-Adrenoceptor Antagonists and Antihypertensive Agents

Quinazolinone derivatives, including 3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one, have been studied for their potential as alpha 1-adrenoceptor antagonists and antihypertensive agents. A study found that compounds with a phenylpiperazinylmethyl side chain exhibited high binding affinity for alpha 1-adrenoceptors, indicating potential use in treating hypertension (Chern et al., 1993).

H1-Antihistaminic Agents

Quinazolin-4-one derivatives have been synthesized and tested for their H1-antihistaminic activity. In one study, 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones were found to significantly protect animals from histamine-induced bronchospasm, suggesting a role as antihistaminic agents (Alagarsamy et al., 2008).

Antitumor Activity

Research into quinazolin-4-one derivatives has shown that these compounds can have antitumor activities. For instance, certain quinazolin-4-one compounds demonstrated significant inhibition of tumor-induced neovascularization and restrained tumor growth in various human tumor xenografts, suggesting their potential as antitumor agents (Wedge et al., 2002).

Analgesic and Anti-Inflammatory Agents

Quinazolin-4-one derivatives have been synthesized and tested for their analgesic and anti-inflammatory properties. In several studies, these compounds showed significant activity in these areas, indicating their potential use as analgesic and anti-inflammatory drugs (Alagarsamy et al., 2007).

Acetylcholine Esterase Inhibitors

Quinazolin-4-one derivatives have been evaluated for their potential as acetylcholine esterase inhibitors, which could have implications for treating conditions like Alzheimer's disease. Some compounds in this category showed significant inhibition of AChE activity, suggesting their potential use in neurodegenerative diseases (Lan et al., 2020).

Anticonvulsant Activity

Quinazolin-4-one derivatives have been investigated for their anticonvulsant activity. Studies have shown that some of these compounds can effectively prevent seizures in animal models, suggesting their potential use in treating epilepsy (Abuelizz et al., 2017).

Wirkmechanismus

The exact mechanism of action can vary depending on the specific structure of the quinazolinone derivative. In general, these compounds may interact with various targets in the cell, leading to changes in cellular processes and biochemical pathways . The pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted by the body, can also vary widely depending on the specific structure of the compound .

The action of “3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one” and other quinazolinones can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds . These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy.

Eigenschaften

IUPAC Name |

3-[(1-but-3-enylpiperidin-4-yl)methyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O/c1-2-3-10-20-11-8-15(9-12-20)13-21-14-19-17-7-5-4-6-16(17)18(21)22/h2,4-7,14-15H,1,3,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFZJIAYYUJGHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN1CCC(CC1)CN2C=NC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Fluorophenoxy)phenyl]sulfonyl chloride](/img/structure/B2602217.png)

![[(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2602219.png)

![9-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2602223.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2602225.png)

![5-(4-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2602234.png)

![N-butyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2602235.png)

![(E)-N-ethyl-6,6-dimethyl-N-[[3-[2-methyl-2-(thiophen-3-ylmethoxy)propoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride](/img/structure/B2602236.png)